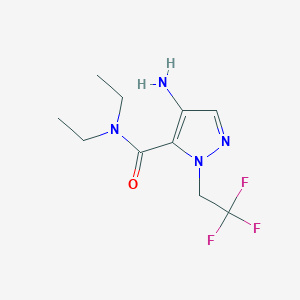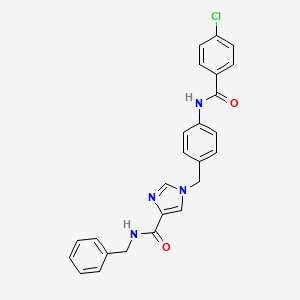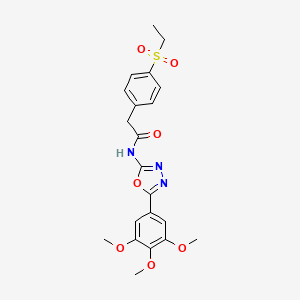![molecular formula C22H16ClN5O5 B2634129 N-1,3-benzodioxol-5-yl-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl]acetamide CAS No. 1357730-56-3](/img/structure/B2634129.png)
N-1,3-benzodioxol-5-yl-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with benzodioxol and pteridinyl groups are often found in pharmaceuticals and biologically active substances . They can have a variety of biological activities, including anticancer, antiviral, and antibacterial effects .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes, such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
These compounds and their derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.Applications De Recherche Scientifique
α-Glucosidase Inhibitory Activity
A study by Koppireddi et al. (2014) synthesized and evaluated a series of acetamide derivatives, similar to the compound , for their α-glucosidase inhibitory activity. This research is significant for understanding the compound's potential application in managing conditions like diabetes through enzyme inhibition (Koppireddi et al., 2014).
Antioxidant and Anti-inflammatory Properties
Another study by Koppireddi et al. (2013) focused on synthesizing novel acetamide derivatives and evaluating their anti-inflammatory and antioxidant activities. The findings from this study suggest potential applications of these compounds in treating inflammatory diseases and oxidative stress-related conditions (Koppireddi et al., 2013).
Anticancer Activity
Research by Ostapiuk et al. (2015) involved synthesizing and evaluating the anticancer properties of various acetamide derivatives. These compounds showed selective activity against certain cancer cell lines, indicating the potential for the development of targeted cancer therapies (Ostapiuk et al., 2015).
Anticonvulsant Activity
El Kayal et al. (2022) synthesized 1-benzylsubstituted derivatives of the compound and evaluated their anticonvulsant activity. This study highlights the compound's relevance in the development of new treatments for seizure disorders (El Kayal et al., 2022).
Antibacterial Activity
Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing a similar structure. The study's findings emphasize the compound's potential in creating new antibacterial agents (Abbasi et al., 2016).
Orientations Futures
The development of new compounds with benzodioxol and pteridinyl groups is an active area of research, with potential applications in pharmaceuticals and other areas of chemistry. Future work will likely focus on improving the synthesis methods, exploring new reactions, and investigating the biological activities of these compounds .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O5/c23-14-3-1-13(2-4-14)10-28-21(30)19-20(25-8-7-24-19)27(22(28)31)11-18(29)26-15-5-6-16-17(9-15)33-12-32-16/h1-9H,10-12H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECUICHWLUIISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=NC=CN=C4C(=O)N(C3=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

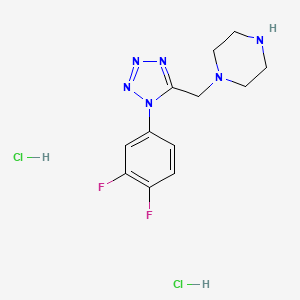
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2634048.png)
![3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one](/img/structure/B2634049.png)
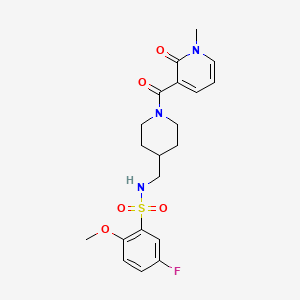
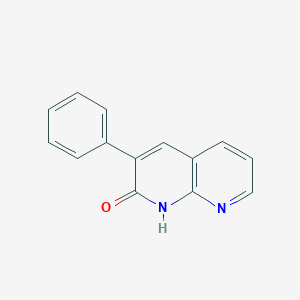
![1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide](/img/structure/B2634053.png)
![3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2634054.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2634055.png)
![N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2634056.png)
![2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2634057.png)
